Thulium-167 is a radioactive isotope of thulium, classified as an Auger-electron emitter. This compound has garnered attention for its potential applications in medical therapies, particularly in targeted radionuclide therapy due to its favorable decay properties and the ability to deliver localized radiation to tumors. Thulium-167 is produced primarily through nuclear reactions involving proton irradiation of specific target materials, such as erbium and ytterbium.
Thulium-167 is sourced from the decay of heavier isotopes or through direct production methods involving charged particle interactions. It belongs to the group of lanthanides in the periodic table, with a nuclear spin of and a half-life of approximately 9.25 days, making it suitable for medical applications where short-lived isotopes are preferred to minimize patient exposure to radiation.
The primary method for synthesizing thulium-167 involves proton irradiation of enriched erbium-168 or natural erbium oxide targets using a cyclotron. The process typically utilizes proton beams ranging from 18 MeV to 23 MeV. For instance, a study reported achieving a production yield of about 1 GBq after an 8-hour irradiation of enriched erbium-168 with a 23-MeV proton beam .
Technical Details:
Thulium-167 has a simple molecular structure as it is an isotope of thulium, which has an atomic number of 69. The nuclear structure consists of 98 neutrons and 69 protons. The isotope's decay involves the emission of Auger electrons, which are low-energy electrons that can cause ionization in nearby tissues.
Thulium-167 can undergo various chemical reactions depending on its chemical state. In the context of radionuclide production, extraction chromatography is often employed to separate thulium from other byproducts post-irradiation. For example, after irradiation, thulium isotopes can be separated from irradiated targets using hydrophobic silica gel columns coated with specific extraction agents like HDEHP (bis(2-ethylhexyl) phosphoric acid) .
Key Reactions:
The mechanism by which thulium-167 exerts its therapeutic effects involves the emission of Auger electrons upon decay. These electrons have high linear energy transfer (LET), allowing them to cause significant damage to cellular structures within a short range, making them effective for targeted therapy against cancer cells.
Data Insights:
Thulium-167 exhibits several notable physical and chemical properties:
These properties make it suitable for applications in radiopharmaceuticals where precise dosing is critical.
Thulium-167 has promising applications in the field of nuclear medicine:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3